REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[OH-:6].[K+].Cl[C:9](Cl)(Cl)[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=1>O>[F:18][C:17]([F:20])([F:19])[C:13]1[CH:12]=[C:11]([CH2:10][C:9]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])=[O:6])[CH:16]=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC1=CC(=CC=C1)C(F)(F)F)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
ADDITION
|
Details
|
To the mixture was then added 5.6 g
|
Type
|
TEMPERATURE
|
Details
|
The mixture warmed exothermically to about 35° as the addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux, about 115°
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
It was then poured into 60 ml
|
Type
|
CUSTOM
|
Details
|
of 5 N sulfuric acid, and the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The lower, aqueous layer was extracted with about 50 ml
|
Type
|
WASH
|
Details
|
the combined organics were washed with 20 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of 1 N sodium hydroxide and dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The volatile portions were evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain 4.3 g
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)CC(=O)OCCCC)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |